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Compound Name:
6-Bromobenzofuran-2-carboxylic

acid

Cat. No.: B1332246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-
Bromobenzofuran-2-carboxylic acid and its derivatives in the field of antifungal research.

While specific data on 6-Bromobenzofuran-2-carboxylic acid is limited, this document

extrapolates from research on closely related brominated benzofuran compounds to highlight

its promise as a scaffold for the development of novel antifungal agents.

Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and

synthetic compounds with a wide range of biological activities, including antifungal properties.

[1][2][3] Research has shown that the introduction of halogen atoms, particularly bromine, into

the benzofuran ring system can significantly enhance antifungal efficacy.[1][2][4] Notably, the

conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo

derivative resulted in a drastic increase in its antifungal activity.[4] This suggests that 6-
Bromobenzofuran-2-carboxylic acid is a valuable starting material or key intermediate for the

synthesis of a new generation of potent antifungal drugs.
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The primary motivation for exploring 6-Bromobenzofuran-2-carboxylic acid in antifungal drug

discovery lies in the established antifungal activity of brominated benzofuran derivatives. These

compounds have demonstrated inhibitory effects against a range of pathogenic fungi, including

species of Candida, Aspergillus, and Cryptococcus.[2][4] The bromine substituent is thought to

contribute to increased lipophilicity, which may enhance cell membrane penetration, and to the

overall electronic properties of the molecule, potentially improving its interaction with fungal-

specific targets.

Potential Mechanisms of Action
Based on studies of related benzofuran derivatives, two primary mechanisms of antifungal

action are proposed for compounds derived from 6-Bromobenzofuran-2-carboxylic acid:

Disruption of Calcium Homeostasis: Some benzofuran derivatives have been shown to

mobilize intracellular calcium (Ca2+) in fungal cells.[4][5] This disruption of calcium signaling

pathways is a known mechanism of fungicidal activity.[4][5] While not directly correlated with

the antifungal effect of all tested derivatives, the augmentation of amiodarone-elicited

calcium flux suggests an interaction with this pathway.[4]

Inhibition of Fungal N-myristoyltransferase (NMT): N-myristoyltransferase is a crucial

enzyme in fungi that catalyzes the attachment of myristate to the N-terminus of a subset of

cellular proteins. This process is vital for fungal viability.[6] Esters and amides of substituted

2-benzofurancarboxylic acids have been identified as inhibitors of fungal NMT, presenting a

promising target for selective antifungal therapy.[5][7]

Quantitative Data on Related Brominated
Benzofuran Derivatives
The following tables summarize the antifungal activity of representative brominated benzofuran

derivatives from published research. This data illustrates the potential efficacy of compounds

synthesized from a 6-Bromobenzofuran-2-carboxylic acid scaffold.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Brominated Benzofuran

Derivatives
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Compound Fungal Species MIC (µg/mL) Reference

Methyl 4-bromo-6-

(dibromoacetyl)-5-

hydroxy-2-methyl-1-

benzofuran-3-

carboxylic acid

Candida albicans 100 [6]

Methyl 4-bromo-6-

(dibromoacetyl)-5-

hydroxy-2-methyl-1-

benzofuran-3-

carboxylic acid

Candida parapsilosis 100 [6]

8-bromo-3-

{[phenylmethylidene]a

mino}

[4]benzofuro[3,2-

d]pyrimidin-4(3H)-one

derivatives

Aspergillus niger - [2]

Benzofuran

derivatives with two

bromo substituents

Various fungal strains 12.5 - 66.49 [1]

Note: Specific MIC values for 8-bromo-3-{[phenylmethylidene]amino}[4]benzofuro[3,2-

d]pyrimidin-4(3H)-one derivatives were not provided in the source material, but the compounds

were reported to have considerable activity.

Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility
Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)

of a compound against a specific fungal strain.

Materials:
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Test compound (e.g., a derivative of 6-Bromobenzofuran-2-carboxylic acid)

Fungal isolate (e.g., Candida albicans ATCC 90028)

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader (530 nm)

Sterile, distilled water

Dimethyl sulfoxide (DMSO)

Positive control antifungal (e.g., Fluconazole)

Incubator (35°C)

Procedure:

Inoculum Preparation:

Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-

48 hours at 35°C.

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland

standard (approximately 1-5 x 10^6 CFU/mL).

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum

concentration of 1-5 x 10^3 CFU/mL.

Compound Preparation:

Prepare a stock solution of the test compound in DMSO.

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well

plate to achieve a range of desired concentrations. The final DMSO concentration should

not exceed 1%.
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Inoculation and Incubation:

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted

test compound.

Include a growth control well (inoculum without compound) and a sterility control well

(medium only).

Incubate the plate at 35°C for 24-48 hours.

MIC Determination:

The MIC is defined as the lowest concentration of the compound that causes a significant

inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth

control.

Growth inhibition can be assessed visually or by measuring the absorbance at 530 nm

using a microplate reader.

Protocol 2: Intracellular Calcium Flux Assay
This protocol describes a method to assess the effect of a test compound on intracellular

calcium levels in fungal cells using a fluorescent calcium indicator.

Materials:

Fungal cells (e.g., Saccharomyces cerevisiae or a pathogenic yeast)

Fluo-4 AM (or another suitable calcium indicator)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or a similar buffer

Test compound

Positive control (e.g., Amiodarone)
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Fluorometric plate reader with excitation/emission wavelengths appropriate for the indicator

(e.g., 485/520 nm for Fluo-4)

Sterile black-walled, clear-bottom 96-well plates

Procedure:

Cell Preparation and Loading:

Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

Harvest the cells by centrifugation and wash them twice with the assay buffer.

Resuspend the cells in the assay buffer containing Fluo-4 AM and Pluronic F-127. The

final concentrations will need to be optimized for the specific fungal strain.

Incubate the cells in the dark at room temperature for a specified time (e.g., 30-60

minutes) to allow for dye loading.

After incubation, wash the cells to remove extracellular dye and resuspend them in fresh

assay buffer.

Assay Execution:

Dispense the loaded cell suspension into the wells of the black-walled 96-well plate.

Place the plate in the fluorometric plate reader and record a baseline fluorescence

reading.

Add the test compound and positive control to their respective wells.

Immediately begin recording the fluorescence intensity over time.

Data Analysis:

The change in fluorescence intensity is proportional to the change in intracellular calcium

concentration.
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Plot the fluorescence intensity versus time to visualize the calcium flux.

Compare the response induced by the test compound to that of the positive control and a

vehicle control (e.g., DMSO).

Visualizations
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Caption: Antifungal Drug Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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